molecular formula C7H6ClNO2 B146360 3-Nitrobenzyl chloride CAS No. 619-23-8

3-Nitrobenzyl chloride

Cat. No.: B146360
CAS No.: 619-23-8
M. Wt: 171.58 g/mol
InChI Key: APGGSERFJKEWFG-UHFFFAOYSA-N
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Description

3-Nitrobenzyl chloride, also known as alpha-chloro-3-nitrotoluene, is an organic compound with the molecular formula C7H6ClNO2. It is a yellow crystalline solid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (NO2) and a benzyl chloride group (CH2Cl) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzyl chloride can be synthesized through the nitration of benzyl chloride. The process involves the reaction of benzyl chloride with a nitrating mixture, typically composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the meta position relative to the benzyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid group (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

Major Products:

    Nucleophilic Substitution: Products include 3-nitrobenzyl alcohol, 3-nitrobenzylamine, and 3-nitrobenzylthiol.

    Reduction: The major product is 3-aminobenzyl chloride.

    Oxidation: The major product is 3-nitrobenzoic acid.

Scientific Research Applications

3-Nitrobenzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing nitro group and the electron-donating benzyl chloride group. The nitro group increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biochemical applications.

Comparison with Similar Compounds

    4-Nitrobenzyl chloride: Similar structure but with the nitro group at the para position.

    2-Nitrobenzyl chloride: Nitro group at the ortho position.

    3-Nitrobenzoyl chloride: Contains a benzoyl chloride group instead of a benzyl chloride group.

    4-Nitrobenzoyl chloride: Similar to 3-nitrobenzoyl chloride but with the nitro group at the para position.

Uniqueness: 3-Nitrobenzyl chloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the nitro group relative to the benzyl chloride group provides distinct electronic and steric properties, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

1-(chloromethyl)-3-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
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InChI Key

APGGSERFJKEWFG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCl
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Molecular Formula

C7H6ClNO2
Record name M-NITROBENZYL CHLORIDE
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DSSTOX Substance ID

DTXSID4025743
Record name 3-Nitrobenzyl chloride
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Molecular Weight

171.58 g/mol
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Physical Description

M-nitrobenzyl chloride is a yellow to brown solid. (NTP, 1992), Pale yellow solid; [HSDB] Tan or yellow crystalline solid; [MSDSonline]
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Record name alpha-Chloro-m-nitrotoluene
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Boiling Point

343 to 361 °F at 30-35 mmHg (NTP, 1992), 175-183 °C @ 30-35 MM HG
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID; VERY SOL IN ETHYL ACETATE, ACETONE
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Color/Form

PALE YELLOW NEEDLES FROM PETROLEUM ETHER

CAS No.

619-23-8
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Record name 3-Nitrobenzyl chloride
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Melting Point

113 to 117 °F (NTP, 1992), 45-47 °C
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Synthesis routes and methods

Procedure details

m-Nitro-benzyl alcohol was prepared by subjecting m-nitro-benzaldehyde to the Cannizarro Reaction at 45° C., with an aqueous formalin solution and potassium hydroxide. The m-nitro-benzyl alcohol was reacted with thionyl chloride to form m-nitro-benzyl chloride (m.p. 45° C.). By refluxing m-nitro-benzyl chloride with sodium cyanide in aqueous-ethanolic solution for five hours in the presence of potassium iodide, m-nitro-benzyl cyanide (m.p. 58° C.) was prepared which was subsequently hydrolized by boiling with concentrated hydrochloric acid to form m-nitrophenyl-acetic acid. The m-nitrophenyl-acetic acid thus obtained was then converted into 1-(m-nitro-phenyl)-propanone-(2), m.p. 62° C., by the method of Shtacker et al, J. Med. Chem. 15, 1174 (1972), and the 1-(m-nitro-phenyl)-propanone-(2) was reduced in water with nascent hydrogen generated by iron powder and concentrated hydrochloric acid, followed by 3 hours' stirring. The reduction product, 1-(m-amino-phenyl)-propanone-(2), was recovered from the reaction mixture by extraction with ether. Since the product thus obtained was not distillable without decomposition, it was purified via its oxalate, m.p. 127°-129° C., which was prepared by dissolving the base in acetonitrile and adding oxalic acid to the solution. By adding aqueous sodium hydroxide to the oxalate and extracting the aqueous mixture with ether, the free base was again obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-Nitrobenzyl Chloride utilized in peptide synthesis?

A1: this compound serves as a precursor to create a functionalized polystyrene resin. This resin, termed (4-hydroxy-3-nitro)benzylated polystyrene (PHNB), enables solid-phase peptide synthesis. [] Researchers reacted 4-hydroxy-3-nitrobenzyl chloride with a copolymer of styrene and divinylbenzene to produce PHNB. [] This modified resin is then used to generate active esters of N-protected amino acids, facilitating the step-wise addition of amino acids during peptide synthesis. []

Q2: Can you provide an example of this compound's application in synthesizing a specific peptide?

A2: Certainly. One of the papers describes the synthesis of the tetra-peptide Boc-Leu-Leu-Val-Tyr, using PHNB derived from this compound. [] The process involves attaching protected amino acids to the PHNB resin, followed by a series of coupling and deprotection steps to build the peptide chain. [] This method highlights the utility of this compound derivatives in solid-phase peptide synthesis.

Q3: Beyond peptide synthesis, are there other synthetic applications of this compound?

A3: Yes, it's a versatile reagent. For instance, this compound can be used in the synthesis of 3-Nitrophenylacetic Acid. [] While several methods exist, one study highlighted a method involving the conversion of this compound to 3-nitrophenylaceto-nitrile, which is subsequently hydrolyzed to yield 3-Nitrophenylacetic Acid. []

Q4: The provided research mentions exploring solvent effects on this compound's reduction. Why is this important?

A4: Understanding how different solvents influence the reduction mechanism of this compound provides valuable insights into its reactivity and potential applications in various chemical reactions. [, ] By studying these solvent effects, researchers can optimize reaction conditions and potentially discover new synthetic pathways or improve existing ones.

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